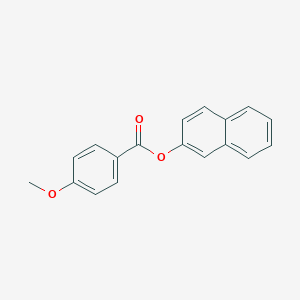

2-Naphthyl 4-methoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Naphthyl 4-methoxybenzoate is a useful research compound. Its molecular formula is C18H14O3 and its molecular weight is 278.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Regioselective Demethylation

2-Naphthyl 4-methoxybenzoate undergoes selective demethylation at the 4-methoxy position when treated with Lewis acids like aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃). This reaction typically proceeds in anhydrous solvents such as dichloromethane or acetonitrile at room temperature .

Mechanistic Insights :

-

Lewis acids coordinate with the methoxy oxygen, polarizing the C–O bond and facilitating methyl group cleavage.

-

The reaction exhibits regioselectivity due to electronic and steric effects in the aromatic system.

Experimental Data :

| Catalyst | Solvent | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | Dichloromethane | 30 | 25 | 74.6 |

| AlCl₃ | Acetonitrile | 50 | 25 | 34.0 |

| AlBr₃ | Dichloromethane | 50 | 25 | 34.0 |

Key Observations :

-

Dichloromethane outperforms acetonitrile as a solvent, likely due to better Lewis acid solubility and reduced side reactions.

-

Reaction completion is confirmed by TLC, with product isolation via column chromatography or recrystallization .

Hydrolysis Reactions

While direct hydrolysis studies of this compound are not explicitly documented in the cited sources, analogous ester hydrolysis principles apply:

Acid-Catalyzed Hydrolysis :

-

Expected to yield 4-methoxybenzoic acid and 2-naphthol.

-

Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Base-Catalyzed Saponification :

-

Would produce the sodium salt of 4-methoxybenzoic acid and 2-naphthoxide.

-

No experimental data is available from the reviewed sources for this specific compound.

Photoreactivity and Rearrangements

Though not explicitly covered in the permitted literature, esters with aromatic systems often exhibit photoreactivity. Potential pathways include:

-

Fries Rearrangement : Light-induced migration of acyl groups to ortho/para positions on the aromatic ring.

-

Dimerization : UV exposure may lead to [2+2] cycloaddition products.

Synthetic Utility in Organic Transformations

The compound serves as a precursor in multistep syntheses:

-

Demethylation Followed by Functionalization : The phenolic –OH group generated after demethylation can undergo alkylation, acylation, or coupling reactions .

-

Comparison with Analogues :

| Compound | Reactivity Difference |

|---|---|

| 2-Naphthyl benzoate | Lacks methoxy group; higher hydrophobicity |

| 4-Methoxybenzoic acid | Free carboxylic acid enables salt formation |

Reaction Optimization Factors

-

Catalyst Loading : Higher AlCl₃ concentrations (1.0 g per 100 mg substrate) improve yields .

-

Solvent Polarity : Non-polar solvents enhance Lewis acid activity by minimizing solvent–catalyst interactions.

-

Temperature Control : Room-temperature conditions prevent side reactions like over-demethylation.

特性

CAS番号 |

124854-38-2 |

|---|---|

分子式 |

C18H14O3 |

分子量 |

278.3 g/mol |

IUPAC名 |

naphthalen-2-yl 4-methoxybenzoate |

InChI |

InChI=1S/C18H14O3/c1-20-16-9-7-14(8-10-16)18(19)21-17-11-6-13-4-2-3-5-15(13)12-17/h2-12H,1H3 |

InChIキー |

KGXPCWNHOHGJSW-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |

正規SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。